6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary targets of 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation and pain . This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response and associated pain .
Preparation Methods
The synthesis of 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the reaction of 2-amino-6-chlorobenzothiazole with 2-amino-5-fluorobenzothiazole in the presence of a binding agent such as potassium carbonate (K₂CO₃) . The reaction is carried out in a suitable solvent under controlled temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the C-2 position of the thiazole ring.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with various reagents to form more complex structures.
Common reagents used in these reactions include potassium carbonate, chlorinating agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives, such as:
- 6-chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their biological activities and applications
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFN3S2/c15-7-4-5-9-11(6-7)21-13(17-9)19-14-18-12-8(16)2-1-3-10(12)20-14/h1-6H,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBSMKCCFPWQHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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